molecular formula C10H9NO2S B561525 2-(5-mercapto-1H-indol-3-yl)acetic acid CAS No. 104972-22-7

2-(5-mercapto-1H-indol-3-yl)acetic acid

Cat. No.: B561525
CAS No.: 104972-22-7
M. Wt: 207.247
InChI Key: IUYAAVIUPCQGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Mercapto-1H-indol-3-yl)acetic acid is a high-value indole-based chemical intermediate with a molecular formula of C10H9NO2S and a molecular weight of 207.25 g/mol . This compound belongs to the class of indole-3-acetic acid derivatives, which are characterized by an acetic acid moiety linked to the C3 carbon of an indole ring system . The presence of both mercapto and carboxylic acid functional groups on the indole scaffold provides versatile handles for further chemical modification, making it a promising building block for the synthesis of more complex molecules. While specific biological targets for this exact molecule are not well-documented in the available literature, related indole-thiol derivatives are known to exhibit significant pharmacological potential. For instance, structurally similar compounds have been identified to target key immune system regulators like Interleukin-2 , and the benzimidazo[2,1-b]thiazole scaffold—accessible from mercapto-heterocycles—is a recognized privileged structure in medicinal chemistry with demonstrated anticancer and immunomodulatory activities . As such, this compound serves as a critical synthetic intermediate for research and development programs in global pharmaceutical and discovery sciences, particularly in the construction of novel heterocyclic compounds for biological evaluation . This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104972-22-7

Molecular Formula

C10H9NO2S

Molecular Weight

207.247

IUPAC Name

2-(5-sulfanyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H9NO2S/c12-10(13)3-6-5-11-9-2-1-7(14)4-8(6)9/h1-2,4-5,11,14H,3H2,(H,12,13)

InChI Key

IUYAAVIUPCQGHW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S)C(=CN2)CC(=O)O

Synonyms

1H-Indole-3-aceticacid,5-mercapto-(9CI)

Origin of Product

United States

Chemical Derivatization Strategies and Analogue Development for Academic Investigation

Modifications at the Acetic Acid Moiety

The carboxylic acid group is a key functional group for a variety of chemical transformations, allowing for the exploration of prodrug strategies, the development of bioconjugates, and the incorporation into advanced delivery systems.

Esterification for Prodrug or Delivery System Research

Esterification of the carboxylic acid function in 2-(5-mercapto-1H-indol-3-yl)acetic acid is a commonly employed strategy in medicinal chemistry to generate prodrugs. This approach can mask the polar carboxylic acid group, thereby increasing the lipophilicity of the parent compound. nih.gov This enhanced lipophilicity can potentially improve membrane permeability and oral bioavailability. The ester linkage is designed to be cleaved in vivo by esterase enzymes, releasing the active parent drug. nih.gov

For instance, the esterification of non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to reduce gastric irritation by masking the free carboxylic acid. nih.gov Similarly, converting this compound to its ethyl or methyl ester could be investigated for its potential to enhance absorption and distribution in preclinical models. Furthermore, esterification with more complex alcohols, such as those containing polyethylene (B3416737) glycol (PEG) chains, can improve water solubility and pharmacokinetic profiles. nih.gov

Ester Derivative Potential Advantage Rationale
Methyl or Ethyl EsterIncreased lipophilicityMay enhance membrane permeability and oral absorption. nih.gov
PEGylated EsterIncreased hydrophilicityCould improve aqueous solubility and extend plasma half-life. nih.gov
Amino Acid EsterTargeted deliveryMay utilize amino acid transporters for cellular uptake. nih.gov

Amide and Hydrazide Formation for Conjugation

The carboxylic acid moiety can be readily converted to amides or hydrazides, which serve as versatile intermediates for conjugation to other molecules. The synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) from serotonin (B10506) demonstrates the feasibility of selective N-acylation of an indole-containing compound. nih.gov This reaction typically involves activation of the carboxylic acid with a coupling agent such as carbonyldiimidazole (CDI) followed by reaction with an amine. nih.gov

Amide formation allows for the attachment of this compound to peptides, proteins, or fluorescent labels, facilitating studies on its mechanism of action and cellular localization. Hydrazide derivatives, formed by reacting the activated carboxylic acid with hydrazine (B178648) hydrate (B1144303), are also valuable intermediates. nih.govresearchgate.net They can be further reacted with aldehydes or ketones to form hydrazones, providing a basis for the development of novel heterocyclic derivatives or for conjugation to other molecules. nih.govuobaghdad.edu.iq

Derivative Reagents Application
AmideAmine, Coupling Agent (e.g., CDI)Conjugation to biomolecules, SAR studies. nih.gov
HydrazideHydrazine HydrateIntermediate for synthesis of hydrazones and other heterocycles. nih.govresearchgate.net
HydrazoneHydrazide, Aldehyde/KetoneDevelopment of novel bioactive compounds, bioconjugation. uobaghdad.edu.iq

Incorporation into Polymeric Scaffolds for Controlled Release Research

For sustained-release applications in a research context, this compound can be incorporated into biodegradable polymeric scaffolds. Polymers such as poly(lactic-co-glycolic) acid (PLGA) and chitosan (B1678972) are commonly used for this purpose. nih.gov The carboxylic acid group of the molecule can be covalently attached to the polymer backbone or the molecule can be encapsulated within the polymer matrix.

For example, chitosan microspheres have been used for the controlled delivery of polypeptides. nih.gov The incorporation of this compound into such systems could allow for its slow release over an extended period, which is beneficial for in vitro and in vivo studies requiring stable concentrations of the compound. The degradation rate of the polymer can be tailored to control the release kinetics of the entrapped molecule. nih.gov

Structural Diversification at the Mercapto Group

The thiol group is a highly reactive nucleophile, offering a wide range of possibilities for structural modification to modulate the biological and physicochemical properties of the molecule.

S-Alkylation and S-Aralkylation for Modulating Biological Activity

S-alkylation and S-aralkylation of the mercapto group are straightforward methods to introduce a variety of substituents. These modifications can significantly impact the molecule's steric and electronic properties, which in turn can influence its interaction with biological targets. For instance, S-alkylated derivatives of 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol have demonstrated potent antibacterial and enzyme-inhibitory activities. core.ac.uk

The reaction typically involves treating the thiol with an alkyl or aralkyl halide in the presence of a base. mdpi.com This approach allows for the systematic exploration of the effect of different alkyl and arylalkyl groups on the biological activity of this compound. For example, introducing bulky groups could enhance selectivity for a particular biological target, while smaller alkyl groups might fine-tune its potency.

Derivative Class Synthetic Approach Potential Impact on Activity
S-AlkylAlkyl halide, baseModulation of lipophilicity and steric bulk, potentially altering enzyme inhibition or receptor binding. core.ac.uk
S-AralkylAralkyl halide, baseIntroduction of aromatic rings for potential π-π stacking interactions with biological targets. mdpi.com

Oxidation to Sulfoxides and Sulfones for Activity Alteration

The sulfur atom of the mercapto group can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the polarity and hydrogen-bonding capacity of the sulfur moiety, which can lead to a change in biological activity. The oxidation of sulfides to sulfoxides and sulfones is a well-established reaction, often carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgmdpi.comnih.gov

The oxidation can be performed in a controlled manner to selectively yield either the sulfoxide or the sulfone. researchgate.net For example, the oxidation of 26-thiodiosgenin with m-CPBA yielded the corresponding sulfoxide. nih.gov Investigating the biological activities of the sulfoxide and sulfone derivatives of this compound could reveal new structure-activity relationships and potentially lead to analogues with altered potency or selectivity.

Modifications and Substitutions on the Indole (B1671886) Nucleus

The indole nucleus is a common scaffold in many biologically active compounds and offers several positions for modification to probe SAR.

Halogenation and Introduction of Other Substituents on the Aromatic Ring for SAR Studies

Halogenation of the indole ring can significantly influence the electronic and lipophilic properties of the molecule, which can have a profound impact on its biological activity. nih.govnih.gov Halogens can alter the acidity of the N-H proton, modulate the electron density of the aromatic system, and introduce new steric and hydrophobic interactions with biological targets. mdpi.com

For this compound, positions C2, C4, C6, and C7 of the indole ring are potential sites for the introduction of halogens (F, Cl, Br, I) or other substituents. The resulting analogues can be screened for their biological activity to build a comprehensive SAR profile. For example, studies on other indole-3-acetic acid derivatives have shown that halogenation can enhance cytotoxicity in the context of cancer therapy. nih.gov

Table 2: Potential Halogenated Analogues of this compound for SAR Studies

Position of HalogenationHalogenPotential Effect on PropertiesRationale for Investigation
C2Cl, BrMay influence the reactivity of the C3 side chain.To explore the impact of substitution at the pyrrole (B145914) ring on activity.
C4F, ClCan alter the electronic distribution and hydrogen bonding capacity.To probe interactions with specific residues in a binding pocket.
C6F, Cl, BrCan modify lipophilicity and metabolic stability.To improve pharmacokinetic properties.
C7ICan introduce a heavy atom for crystallographic studies.To facilitate structural biology studies of drug-target complexes.

Beyond halogenation, other substituents such as methyl, methoxy (B1213986), or nitro groups can be introduced to further explore the steric, electronic, and hydrophobic requirements for biological activity.

Nitrogen Atom Functionalization (e.g., N-substitution)

The nitrogen atom of the indole ring is another key position for derivatization. N-substitution can prevent the formation of hydrogen bonds, increase lipophilicity, and introduce new functional groups for further conjugation. core.ac.uk Alkylation, acylation, and sulfonylation are common strategies for modifying the indole nitrogen. nih.gov

Table 3: Examples of N-Substituted Analogues of this compound

N-SubstituentType of FunctionalizationPotential Impact on Properties
Methyl (-CH3)AlkylationIncreased lipophilicity, loss of H-bond donor capability.
Benzyl (B1604629) (-CH2Ph)AlkylationSignificant increase in steric bulk and lipophilicity.
Acetyl (-COCH3)AcylationIntroduction of a hydrogen bond acceptor, potential for altered electronic properties.
Phenylsulfonyl (-SO2Ph)SulfonylationIntroduction of a bulky, electron-withdrawing group, potential for new interactions.

Synthesis of Conformationally Restricted Analogues

The acetic acid side chain of this compound is flexible, allowing it to adopt multiple conformations. To understand the bioactive conformation, the synthesis of conformationally restricted analogues is a valuable strategy. By locking the side chain into a more rigid structure, it is possible to determine which spatial arrangement of the functional groups is optimal for biological activity.

This can be achieved by incorporating the side chain into a ring system. For example, cyclization of the side chain with the C2 or C4 position of the indole nucleus would create tricyclic structures with a more defined orientation of the carboxylic acid group relative to the indole core. Another approach is to introduce bulky substituents on the side chain that would hinder free rotation.

Preclinical Biological Activity Studies of 2 5 Mercapto 1h Indol 3 Yl Acetic Acid and Its Analogues

Antimicrobial Research

The antimicrobial potential of 2-(5-mercapto-1H-indol-3-yl)acetic acid analogues has been a significant area of investigation, with studies exploring their efficacy against a range of bacterial and fungal pathogens, including mycobacteria. Furthermore, their ability to disrupt biofilm formation has been a key focus.

Antibacterial Activity Investigations in in vitro models

Derivatives of indole (B1671886) and compounds containing mercapto groups have demonstrated notable antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues were synthesized and evaluated for their antibacterial properties. One particular compound, 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one, exhibited a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, newly synthesized 2-mercaptobenzothiazole (B37678) derivatives have shown promising antibacterial activity, with some compounds demonstrating MIC values as low as 3.12 microg/mL against Staphylococcus aureus and 25 microg/mL against Escherichia coli. nih.gov

Other studies have explored 1,3,4-thiadiazole (B1197879) derivatives containing nitroheteroaryl moieties, which were active against Gram-positive bacteria. ut.ac.ir Additionally, novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives have been synthesized and screened for their antibacterial effects. researchgate.net The synthesis of various heterocyclic compounds derived from 2-mercaptobenzothiazole has also yielded molecules with activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria. chemmethod.com

Table 1: In Vitro Antibacterial Activity of Selected Analogues

Compound Class Bacterial Strain Activity (MIC) Reference
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one MRSA ATCC 43300 0.98 µg/mL nih.gov
2-Mercaptobenzothiazole derivative Staphylococcus aureus 3.12 µg/mL nih.gov
2-Mercaptobenzothiazole derivative Escherichia coli 25 µg/mL nih.gov
2-(5-Nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives Gram-positive bacteria Active ut.ac.ir

Antifungal Activity Assessments in in vitro models

The antifungal properties of analogues of this compound have also been investigated. For example, a series of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives were synthesized and tested against various fungal strains. nih.gov Two of these derivatives showed high activity against Candida albicans and Candida spp. with MIC values ranging from 0.048 to 3.12 micrograms/ml, demonstrating higher potency than the reference drug fluconazole. nih.gov Another compound from this series was highly active against Cryptococcus neoformans (MIC < 0.048 microgram/ml) and moderately active against Aspergillus niger and Aspergillus fumigatus. nih.gov

Furthermore, novel menthol-derived 1,2,4-triazole-thioether compounds have exhibited antifungal activity against a panel of eight fungi, with some compounds showing better inhibition rates against Physalospora piricola than the commercial fungicide chlorothalonil. mdpi.com The synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives has also been explored for their antifungal potential. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Analogues

Compound Class Fungal Strain Activity (MIC) Reference
2-Aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivative Candida albicans & Candida spp. 0.048-3.12 µg/mL nih.gov
2-Aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivative Cryptococcus neoformans < 0.048 µg/mL nih.gov
Menthol-derived 1,2,4-triazole-thioether Physalospora piricola >75.0% inhibition at 50 µg/mL mdpi.com

Antitubercular Activity Studies

Analogues of this compound have been evaluated for their potential against Mycobacterium tuberculosis. A series of 1,2,4-triazole-3-mercaptoacetic acid derivatives were tested for their primary antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with all compounds exhibiting growth inhibition in the range of 19-24% at a concentration of 6.25 µg/ml. researchgate.net

In another study, novel pyrazolin-5-ones, synthesized from thiosemicarbazone derivatives, were tested for antitubercular activity, with minimum inhibitory concentrations (MIC) ranging from 0.05 to 100 mug/ml. nih.gov The most active compound in this series was ethyl 3-methyl-1-methylthiocarbamoyl-5-oxo-3-pyrazoline-4-acetate, with an MIC of 0.05-0.1 mug/ml. nih.gov Furthermore, 2-mercaptobenzothiazole derivatives have been synthesized and computationally analyzed for their antitubercular potential, with some compounds showing potent activity. nih.gov

Table 3: Antitubercular Activity of Selected Analogues

Compound Class M. tuberculosis Strain Activity Reference
1,2,4-Triazole-3-mercaptoacetic acid derivatives H37Rv 19-24% inhibition at 6.25 µg/mL researchgate.net
Ethyl 3-methyl-1-methylthiocarbamoyl-5-oxo-3-pyrazoline-4-acetate H37Rv MIC = 0.05-0.1 µg/mL nih.gov
2-Mercaptobenzothiazole derivatives Not specified Potent activity nih.gov

Inhibition of Bacterial Biofilm Formation

The ability of indole derivatives to inhibit the formation of bacterial biofilms has been a subject of recent research. Indole-3-acetic acid (IAA) has been shown to significantly inhibit biofilm formation by Pseudomonas aeruginosa. nih.gov Microscopic analysis confirmed a disintegrated biofilm matrix in the presence of IAA. nih.gov

Analogues such as 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have also demonstrated excellent antibiofilm activity, both by inhibiting biofilm formation and by killing cells within mature biofilms. mdpi.com Similarly, bis(indolyl)pyridines, analogues of the marine alkaloid nortopsentin, have been evaluated for their ability to inhibit biofilm formation against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with several compounds showing good activity. nih.gov

Table 4: Inhibition of Bacterial Biofilm Formation by Selected Analogues

Compound Class Bacterial Strain Activity Reference
Indole-3-acetic acid (IAA) Pseudomonas aeruginosa Significant biofilm inhibition nih.gov
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives Not specified Excellent antibiofilm activity mdpi.com
Bis(indolyl)pyridines Staphylococcus aureus & Escherichia coli Good antibiofilm formation nih.gov

Anti-inflammatory Studies

The anti-inflammatory potential of compounds structurally related to this compound has been explored in both in vitro and in vivo models.

Evaluation of Anti-inflammatory Potential in in vitro and in vivo animal models

Indazole and its derivatives have been shown to possess significant anti-inflammatory activity. In in vivo studies using the carrageenan-induced rat paw edema model, these compounds dose- and time-dependently inhibited edema. nih.gov For instance, 5-aminoindazole (B92378) at a dose of 100 mg/kg produced an 83% inhibition of paw edema at the fifth hour, which was comparable to the effect of diclofenac. nih.gov In vitro assays have further revealed that these compounds inhibit cyclooxygenase-2, pro-inflammatory cytokines, and free radicals in a concentration-dependent manner. nih.gov

A series of novel thiazolidinone derivatives have also been synthesized and evaluated for their anti-inflammatory activity using both in vitro (protein denaturation method) and in vivo (carrageenan-induced rat paw edema) models, showing promising results. academicjournals.org Furthermore, a diamine-PEGylated derivative of oleanolic acid demonstrated potent anti-inflammatory effects in vitro by inhibiting the production of nitric oxide and pro-inflammatory cytokines like TNF-α, IL-1β, iNOS, and COX-2 in LPS-stimulated RAW 264.7 cells. mdpi.com This derivative also showed significant anti-inflammatory action in an in vivo mouse model of acute ear edema. mdpi.com

Table 5: Anti-inflammatory Activity of Selected Analogues

Compound Class Model Activity Reference
5-Aminoindazole Carrageenan-induced rat paw edema 83% inhibition at 100 mg/kg nih.gov
Thiazolidinone derivatives Carrageenan-induced rat paw edema Promising activity academicjournals.org
Diamine-PEGylated oleanolic acid derivative LPS-stimulated RAW 264.7 cells >75% NO inhibition at 1 µg/mL mdpi.com
Diamine-PEGylated oleanolic acid derivative Mouse acute ear edema Greater suppression of edema than diclofenac mdpi.com

Modulation of Pro-inflammatory Cytokine Production

Research into the anti-inflammatory properties of indole derivatives has included the study of Indole-3-acetic acid (IAA), a related compound. In studies utilizing RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), IAA has demonstrated the ability to modulate the production of key pro-inflammatory cytokines. nih.govnih.gov Treatment with IAA was found to significantly reduce the LPS-induced expression of interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.govnih.gov Macrophages, when activated by stimuli like LPS, typically secrete these cytokines, which play a central role in the inflammatory response. nih.gov Excessive production of these mediators can contribute to tissue damage and inflammatory conditions. nih.gov The observed reduction in IL-1β and IL-6 levels by IAA suggests a potential anti-inflammatory effect, which is partly attributed to the induction of heme oxygenase-1 (HO-1) and direct free radical scavenging actions. nih.gov

Anticancer Research

The cytotoxic potential of various analogues of this compound has been evaluated against a range of human cancer cell lines. These in vitro studies are crucial for identifying compounds with potential anticancer activity.

One series of synthesized 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives was tested for anticancer activity against HeLa (cervical cancer), IMR-32 (neuroblastoma), and MCF-7 (breast cancer) cell lines using the MTT assay. nih.gov The results showed a dose-dependent inhibition of cell growth, with compounds featuring a halogen atom at the C5 position of the indole ring exhibiting the most potent activity. nih.gov For instance, the IC₅₀ values for these halogenated derivatives ranged from 10.64 to 33.62 μM, indicating significant cytotoxic effects. nih.gov

Another study focused on N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which were tested against SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) cell lines. nih.gov Specific substitutions on the phenyl ring influenced the cytotoxic activity, with a meta-methoxy substituted derivative showing an IC₅₀ value of 3.1 µM against the HT-29 cell line. nih.gov

Furthermore, a series of 2,5-bis(3'-indolyl)pyrroles, which are analogues of the marine alkaloid nortopsentin, demonstrated concentration-dependent antitumor activity across a panel of 42 human tumor cell lines. nih.govresearchgate.net Two particular derivatives exhibited mean IC₅₀ values of 1.54 μM and 0.67 μM, respectively, highlighting their pronounced cytotoxic potency. mdpi.com

Finally, newly designed indole-based 1,3,4-oxadiazoles were assessed against HCT116 (colorectal carcinoma), A549 (lung adenocarcinoma), and A375 (melanoma) cell lines. mdpi.com One compound, 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide, was particularly effective, with IC₅₀ values of 6.43 μM, 9.62 μM, and 8.07 μM against HCT116, A549, and A375 cells, respectively. mdpi.com

Compound Analogue ClassCancer Cell LineReported IC₅₀ Value (μM)Source
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives (C5-halogenated)HeLa, IMR-32, MCF-710.64 - 33.62 nih.gov
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (meta-methoxy derivative)HT-29 (Colon)3.1 nih.gov
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (ortho-chloro derivative)SKNMC (Neuroblastoma)4.5 nih.gov
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (meta-fluoro derivative)PC3 (Prostate)12.6 nih.gov
2,5-bis(3'-indolyl)pyrroles (Derivative 1a)Panel of 42 cell lines (Mean)1.54 mdpi.com
2,5-bis(3'-indolyl)pyrroles (Derivative 1b)Panel of 42 cell lines (Mean)0.67 mdpi.com
2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)HCT116 (Colorectal)6.43 mdpi.com
2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)A549 (Lung)9.62 mdpi.com
2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)A375 (Melanoma)8.07 mdpi.com

Beyond general cytotoxicity, studies have investigated the specific antiproliferative mechanisms of indole-based compounds. An indole-aryl-amide derivative was shown to inhibit the proliferation of HT29 colon cancer cells. mdpi.com Flow cytometry analysis revealed that treatment with this compound caused the cells to accumulate in the G0/G1 phase of the cell cycle in a dose-dependent manner, effectively halting their progression towards division. mdpi.com

In another study, analogues of nortopsentin, specifically indolyl-4-azaindolyl thiazoles, were examined for their effect on cell proliferation. nih.gov The most active compound from this series was found to cause cell cycle arrest at the G2/M phase. nih.gov This was linked to its activity as a CDK1 inhibitor, which subsequently induced apoptosis by preventing the phosphorylation of survivin, a protein involved in cell division and survival. nih.gov The antiproliferative potency of 2,5-bis(3'-indolyl)pyrrole analogues was confirmed through their concentration-dependent inhibition of tumor cell growth across numerous cell lines, with mean IC₅₀ values in the low micromolar range. mdpi.com

While in vitro studies provide valuable initial data, in vivo animal models are essential for evaluating a compound's potential efficacy in a complex biological system. Research on an indoloquinoline analogue of neocryptolepine, a natural alkaloid, has demonstrated its antitumor activity in an in vivo model. mdpi.com In a study using an Ehrlich solid tumor-bearing female mouse model, administration of this analogue resulted in a significant antitumor effect. mdpi.com When used in combination with the established chemotherapeutic agent etoposide, an even greater increase in antitumor activity was observed compared to either agent alone. mdpi.com Histopathological analysis of the tumor tissues from treated mice showed a significant decrease in cell degeneration, necrosis, and inflammatory infiltration compared to the untreated control group. mdpi.com Currently, there is a lack of published in vivo data specifically for this compound.

Enzyme Inhibition Profiling

Protein kinases are critical regulators of cell signaling pathways and are often dysregulated in cancer, making them attractive targets for therapeutic intervention. Several indole-based analogues have been profiled for their ability to inhibit specific protein kinases.

In a series of substituted 3[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-b]pyridines, which are analogues of the marine alkaloid nortopsentin, the most active antiproliferative compound was identified as a Cyclin-Dependent Kinase 1 (CDK1) inhibitor. nih.gov CDK1 is a key enzyme that drives the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. nih.gov

Another study investigated a class of indole-based 1,3,4-oxadiazoles as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy. mdpi.com The most potent compound in this series, 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide, demonstrated notable EGFR inhibition with an IC₅₀ value of 2.80 μM. mdpi.com Molecular docking studies suggested that the compound binds to an allosteric pocket in the EGFR active site. mdpi.com

Compound Analogue ClassTarget EnzymeReported IC₅₀ Value (μM)Source
Indolyl-4-azaindolyl thiazoles (Nortopsentin analogues)CDK1Not specified nih.gov
2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamideEGFR2.80 mdpi.com

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. plos.org Research has explored the potential of indole derivatives as alpha-glucosidase inhibitors. Studies on various analogues of this compound have demonstrated a range of inhibitory activities.

For instance, a series of 3,3-di(indolyl)indolin-2-ones were synthesized and evaluated for their alpha-glucosidase inhibitory potential. nih.gov The majority of these compounds exhibited higher percentage inhibition of alpha-glucosidase compared to the standard drug acarbose (B1664774) at a concentration of 50 μg/ml. nih.gov Notably, the substitutions on the indole ring were found to influence the inhibitory activity. nih.gov

Similarly, other studies on different classes of indole derivatives have reported moderate to good inhibitory action against alpha-glucosidase. researchgate.netmdpi.com For example, some indole-3-acetamide (B105759) derivatives displayed significant inhibition of the α-amylase enzyme, which also plays a role in carbohydrate metabolism. researchgate.net These findings suggest that the indole scaffold is a promising pharmacophore for the development of new alpha-glucosidase inhibitors. The inhibitory potential is often influenced by the nature and position of substituents on the indole ring system. nih.gov

Table 1: Alpha-Glucosidase Inhibitory Activity of Selected Indole Analogues

Compound Concentration (µg/mL) % Inhibition IC50 (µM) Reference
3,3-di(indolyl)indolin-2-one (1a) 50 16 ± 6 - nih.gov
3,3-di(indolyl)indolin-2-one (1h) 50 17 ± 3 - nih.gov
3,3-di(5-hydroxy-1H-indole-3-yl)-5-nitroindolin-2-one (1i) 50 67 ± 13 - nih.gov
Acarbose (Standard) 50 19 ± 5 - nih.gov
Indole-3-acetamide analogue (15) - - 1.09 ± 0.11 researchgate.net
Acarbose (Standard) - - 0.92 ± 0.4 researchgate.net

Other Relevant Enzymatic Target Investigations

Beyond alpha-glucosidase, indole-based compounds have been investigated for their inhibitory effects on a variety of other enzymatic targets, suggesting a broad spectrum of biological activity.

One area of investigation is their effect on carboxylesterases (CEs), which are involved in the metabolism of numerous drugs. nih.gov Certain isatins (indole-2,3-diones) have been identified as potent and specific inhibitors of human CEs. nih.gov The inhibitory potency of these compounds was found to be related to their hydrophobicity. nih.gov

Another enzyme family targeted by indole derivatives is the cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed significant anti-inflammatory activity, suggesting COX inhibition. mdpi.com Some of these compounds were found to selectively inhibit COX-2, which is a desirable characteristic for anti-inflammatory agents with reduced gastrointestinal side effects. mdpi.com

Furthermore, indole derivatives have been studied as inhibitors of tubulin polymerization, a target for anticancer drugs. nih.gov Various indole-based compounds, including those derived from natural products like combretastatin (B1194345) A-4, have demonstrated potent inhibition of tubulin polymerization by binding to the colchicine-binding site. nih.gov

Antioxidant Activity Assessment

The antioxidant potential of this compound and its analogues has been a subject of significant research, primarily through in vitro free radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly employed method to evaluate this activity.

Studies on indole-3-acetic acid and its derivatives have consistently demonstrated their ability to scavenge free radicals. eurjchem.comresearchgate.net For example, newly synthesized indole-3-acetic acid analogues, where the carboxylic acid moiety is converted to various amides, have shown promising DPPH scavenging activity. eurjchem.comresearchgate.net The presence of electron-donating groups on the aromatic rings of these analogues, such as a methoxy (B1213986) group in addition to a phenolic moiety, was found to enhance the antioxidant activity. eurjchem.comresearchgate.net

A study on 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, a structurally related compound, also revealed significant antiradical activity in the DPPH test, where one molecule of the compound was capable of quenching approximately 1.48 DPPH radicals. nih.gov This highlights the potential contribution of the mercapto group to the free radical scavenging capacity. The antioxidant activity of indolic compounds has been studied in both aqueous and ethanolic media, indicating their versatility as antioxidants. researchgate.net

Table 2: Free Radical Scavenging Activity of Selected Indole Analogues

Compound/Analogue Assay Scavenging Activity Reference
Indole-3-acetic acid analogue (9) DPPH Predominant activity eurjchem.comresearchgate.net
3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid DPPH 1 molecule quenches 1.48 ± 0.06 DPPH radicals nih.gov
Indole-3-acetamide analogue (15) DPPH IC50 = 0.81 ± 0.25 µM researchgate.net
Indole-3-acetamide analogue (15) ABTS IC50 = 0.35 ± 0.1 µM researchgate.net

The 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) assay is another widely used method to determine total antioxidant capacity. Research on indole-3-acetamides has shown that these compounds can effectively scavenge ABTS radicals, with some derivatives exhibiting potent activity. researchgate.net

Furthermore, studies on pineal indoles, which share the core indole structure, have demonstrated significant antioxidant action by inhibiting lipid peroxidation in various tissue homogenates. nih.gov For instance, 5-methoxyindole-3-acetic acid and 5-hydroxyindole-3-acetic acid were found to potently suppress superoxide (B77818) radical formation. nih.gov The antioxidant activity of salts of 2-(5-R-4-amino-1,2,4-triazole-3-ylthio)acetic acid has also been investigated, with some derivatives showing a high ability to reduce the content of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation. zsmu.edu.ua These findings collectively suggest that the indole nucleus, particularly when substituted with functional groups like mercapto and hydroxyl moieties, contributes significantly to the total antioxidant capacity.

Immune System Modulation Research

The immunomodulatory properties of indole derivatives have been an area of active investigation, with studies exploring their effects on various immunological mediators. While direct studies on the effect of this compound on Interleukin-2 (IL-2) are limited, research on related indole compounds provides insights into their potential to modulate the immune system.

Indole-3-acetic acid (IAA), a tryptophan metabolite, has been shown to attenuate the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. mdpi.comnih.gov Specifically, IAA significantly ameliorated the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). mdpi.comnih.gov This anti-inflammatory effect was found to be mediated, at least in part, through the induction of heme oxygenase-1 (HO-1). mdpi.comnih.gov

Furthermore, indole derivatives produced by the gut microbiota have been shown to have immunomodulatory effects. nih.gov For example, some indole derivatives can enhance the production of the anti-inflammatory cytokine IL-10. nih.gov The modulation of cytokine production by indole compounds suggests a potential role in regulating immune responses. Interleukin-2 is a critical cytokine that plays a central role in both immunostimulation and immunosuppression, primarily by influencing the development, homeostasis, and function of T cells, including regulatory T cells (Tregs). nih.gov Given the observed effects of indole analogues on other cytokines, it is plausible that this compound and its derivatives could also influence IL-2 signaling pathways, although further research is needed to establish this direct link.

Mechanistic Investigations of Biological Action and Structure Activity Relationships Sar

Molecular Target Identification and Validation

The biological activity of 2-(5-mercapto-1H-indol-3-yl)acetic acid and related indole (B1671886) compounds is intrinsically linked to their ability to interact with specific molecular targets within the cell. Understanding these interactions is crucial for elucidating their mechanisms of action. Research in this area has focused on receptor binding, enzyme inhibition, and protein interaction profiling.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a significant role in regulating various physiological processes, including immune responses and metabolism. nih.govnih.gov Indole derivatives, which are structurally related to this compound, have been identified as ligands for AhR. mdpi.com

Upon binding to a ligand, the AhR translocates from the cytosol to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). mdpi.complos.org This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), initiating the transcription of target genes. plos.org Numerous microbial catabolites of tryptophan, such as indole-3-acetate (B1200044) (IAA), have been shown to act as AhR agonists, displacing ligands like [3H]-TCDD and inducing the expression of AhR target genes. mdpi.com Studies have demonstrated that indole compounds can activate AhR in reporter gene assays, trigger its nuclear translocation, and promote the formation of the AhR-ARNT heterodimer. mdpi.com The activation of AhR by gut microbiota-derived metabolites like indole-3-acetic acid has been implicated in alleviating conditions such as hepatic steatosis by modulating lipid metabolism pathways. nih.govnih.gov

Table 1: Activity of Tryptophan Metabolites on Aryl Hydrocarbon Receptor (AhR)

Compound AhR Agonist Activity Effect on AhR Translocation
Indole-3-acetate (IAA) Partial Agonist Induces Nuclear Translocation
Indole-3-propionate (IPA) Partial Agonist Induces Nuclear Translocation
Indole-3-acrylate (IAC) Partial Agonist Induces Nuclear Translocation

The interaction of small molecules with the active sites of enzymes is a fundamental mechanism for modulating their activity. While specific studies on this compound's interaction with enzyme active sites are not detailed in the provided search results, the general principles of enzyme-substrate interactions are well-established. The active site of an enzyme is a specific region that binds the substrate and facilitates a chemical reaction. nih.gov The efficiency of catalysis is influenced by the precise interactions between the substrate and the amino acid residues within the active site. nih.govnih.gov These interactions can extend beyond the immediate active site, with networks of residues throughout the enzyme contributing to catalytic efficiency. nih.gov

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is known to bind and transport a wide variety of endogenous and exogenous compounds. researchgate.netresearchgate.net The binding of molecules to HSA can significantly influence their pharmacokinetic properties. HSA possesses several binding sites, with Sudlow sites I and II being the primary locations for drug binding. nih.gov

The affinity of indole derivatives for HSA is influenced by factors such as lipophilicity, chirality, and the presence of specific functional groups. researchgate.net For instance, studies on amino acid conjugates of indole-3-acetic acid have shown that their retention on an immobilized HSA column, a measure of binding affinity, correlates with their lipophilicity. researchgate.net The binding of various indole metabolites to HSA has been documented, highlighting the role of this protein in their transport and disposition. researchgate.net The interaction between fatty acids and HSA is also well-characterized, with several high-affinity binding sites identified on the protein. researchgate.netnih.gov

Table 2: Binding Characteristics of Selected Compounds to Human Serum Albumin (HSA)

Compound Primary Binding Site(s) Key Influencing Factors
Indole-3-acetic acid conjugates Sudlow Sites I & II Lipophilicity, Chirality, Functional Groups researchgate.net
Tryptophan Indole site Stereochemistry researchgate.net

Cellular Pathway Modulation Analysis

The biological effects of this compound and related compounds are mediated through their influence on various cellular signaling pathways. Research has particularly focused on their impact on cell cycle progression and the induction of apoptosis.

Acetic acid, a related small molecule, has been shown to impact the chronological lifespan of yeast by affecting cell cycle progression. nih.govnih.gov Studies in Saccharomyces cerevisiae have indicated that the accumulation of acetic acid can induce a state of growth arrest. nih.gov Furthermore, conditions that lead to acidification have been found to shorten the replicative lifespan of yeast cells, suggesting a link between acid stress and the regulation of the cell cycle. researchgate.net

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. mdpi.com It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. mdpi.com Acetic acid has been shown to induce apoptosis in yeast through a mitochondria-dependent pathway. nih.govnih.gov This process is characterized by hallmarks such as the release of cytochrome c from the mitochondria, accumulation of reactive oxygen species (ROS), and activation of caspases. mdpi.comnih.govfrontiersin.org

The intrinsic pathway is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization. mdpi.com Upon apoptotic stimuli, pro-apoptotic Bcl-2 proteins promote the release of cytochrome c, which then forms a complex called the apoptosome, leading to the activation of caspase-9 and subsequently effector caspases like caspase-3 and caspase-7. mdpi.com In yeast, the metacaspase Yca1 plays a crucial role in apoptosis mediated by oxidative stress. nih.gov Furthermore, the apoptosis-inducing factor (Aif1p in yeast) can translocate from the mitochondria to the nucleus to promote DNA fragmentation. nih.govfrontiersin.org The Wnt/β-catenin and Akt/mTOR/p70S6K signaling pathways have also been implicated in the regulation of apoptosis, particularly in response to oxidative stress. mdpi.com

Table 3: Key Molecular Players in Acetic Acid-Induced Apoptosis in Yeast

Molecule Role in Apoptosis
Cytochrome c Released from mitochondria, activates caspases nih.govfrontiersin.org
Reactive Oxygen Species (ROS) Accumulation is a key apoptotic marker nih.govfrontiersin.org
Yca1 (Yeast Metacaspase) Mediates oxidative stress-induced apoptosis nih.gov

Interference with Microtubule Network

The indole nucleus is a core structure in a number of compounds that function as tubulin polymerization inhibitors. mdpi.com Agents such as vincristine (B1662923) and vinblastine, which contain an indole moiety, are well-known for their anti-tumor activity, which they achieve by disrupting the dynamics of microtubule assembly and disassembly. This interference with the microtubule network is a critical mechanism for inducing cell cycle arrest and apoptosis in cancerous cells. While direct studies on this compound are not extensively detailed, the presence of the indole-3-acetic acid scaffold suggests a potential for interaction with tubulin, a mechanism exploited by other complex indole derivatives. mdpi.com

Elucidation of Structure-Activity Relationships (SAR)

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the core structure. The following sections detail the structure-activity relationships for derivatives related to this compound.

Impact of Substituents on Mercapto Group Derivatization on Activity

The mercapto group (-SH) at the C-5 position is a chemically reactive handle that allows for the synthesis of various derivatives. Modification of this thiol group can significantly influence the compound's biological profile. For instance, in related heterocyclic systems like 2-mercaptobenzothiazoles, derivatization of the mercapto group plays a crucial role in their antimicrobial activity.

Studies on such related compounds have shown that converting the thiol to a thioether by introducing different substituents can modulate potency. For example, the replacement of the hydrogen atom of the SH group with a benzyl (B1604629) moiety in some 2-mercaptobenzothiazole (B37678) series resulted in a significant decrease in antibacterial activity. nih.gov Conversely, other S-substitutions can enhance activity or introduce new biological functions. The synthesis of 2-mercapto 5,6-dihydro-4H-1,3-thiazines through reactions involving a thiol group highlights the versatility of this functional group in creating structurally diverse molecules with potential antitumor activities. mdpi.com Cyclocondensation reactions involving mercaptoacetic acid with other scaffolds to form thiazolidin-4-ones have also yielded compounds with significant biological activity, including antimycobacterial properties. researchgate.net

Table 1: Impact of Mercapto Group Derivatization on Biological Activity in Analogous Systems

Parent Scaffold Derivatization of Mercapto Group Resulting Compound Class Observed Biological Activity
2-Mercaptobenzothiazole S-Benzylation Thioethers Loss of antibacterial action nih.gov
Thiol precursors Reaction with 3-chloroisothiocyanate 2-Mercapto dihydrothiazines Antitumor activity mdpi.com

Influence of Indole Ring Substitutions on Biological Efficacy

Substitutions on the indole ring are a cornerstone of SAR studies for this class of compounds. The position and electronic properties of the substituents can drastically alter the molecule's affinity for its biological targets.

Research on a series of 3-substituted 1H-indole-2-carboxylic acid derivatives as cysteinyl leukotriene 1 (CysLT1) antagonists demonstrated clear SAR trends. researchgate.net

Halogen Substitution : Fluorine-substituted derivatives were generally found to be more potent than their chlorine-substituted counterparts. researchgate.net

Positional Isomerism : Substitution at position 4 of the indole ring was found to be the least favorable for activity. In contrast, substitutions at position 7 of the indole ring were the most favorable. researchgate.net

Methoxy (B1213986) Group Substitution : The presence of a methoxy group, particularly at position 7, was shown to enhance the inhibitory effects. researchgate.net

These findings underscore the importance of the electronic and steric profile of the indole ring in dictating biological efficacy.

Table 2: Influence of Indole Ring Substitution on CysLT1 Antagonist Activity

Compound ID (Reference) Indole Ring Substituent Position of Substituent Potency/Activity
17d vs 17g Fluorine vs Chlorine - Fluorine derivative more potent researchgate.net
17c, 17d, 17e, 17f Various 4 Least favorable position researchgate.net
17i, 17j, 17k Methoxy 7 Most favorable position researchgate.net

Contribution of the Acetic Acid Moiety to Molecular Recognition

The acetic acid side chain at the C-3 position is a critical pharmacophoric feature for many biologically active indoles. This moiety is present in the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) (2-{1-[(4-Chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid), where it is essential for its activity. impactfactor.org The carboxylic acid group can act as a key binding element, forming hydrogen bonds or ionic interactions with amino acid residues in the active site of target proteins.

Role of Hybrid Heterocyclic Systems in Potency and Selectivity

Hybridizing the indole scaffold with other heterocyclic rings is a common strategy in medicinal chemistry to enhance potency and selectivity. nih.gov By combining the pharmacophoric features of different ring systems, it is possible to create novel molecules with improved drug-like properties.

For example, the hybridization of indole and isoxazole (B147169) moieties has led to the development of potent xanthine (B1682287) oxidase inhibitors for the treatment of gout. nih.gov In one study, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were synthesized, with the most potent compound exhibiting an IC50 value 22-fold higher than the drug allopurinol. Molecular docking studies revealed that the hybrid molecule could form key interactions within the enzyme's binding site, including new hydrogen bonds involving the isoxazole ring. nih.gov Similarly, synthesizing meridianin derivatives, which are marine indole alkaloids, with pyrimidine (B1678525) rings has resulted in novel inhibitors of the JAK/STAT3 signaling pathway. mdpi.com This approach demonstrates that combining the indole acetic acid core with other heterocycles can lead to compounds that interact with different targets and exhibit novel mechanisms of action.

Pharmacological Mechanisms in Preclinical Models

Preclinical studies on indole-3-acetic acid (IAA), the parent acid of the subject compound, have provided insights into its potential pharmacological mechanisms. IAA, known as a metabolite of tryptophan produced by gut microbiota, has demonstrated significant anti-inflammatory and antioxidant properties in various models. nih.gov

In a preclinical network pharmacology study related to diminished ovarian reserve (DOR), IAA was predicted to exert protective effects through multiple pathways. The mechanisms identified were correlated with responses to xenobiotic stimuli, regulation of gene expression, cellular responses to lipopolysaccharides, and negative regulation of apoptotic processes. nih.gov The antioxidant properties of IAA are particularly relevant, as oxidative stress is a key factor in the pathophysiology of many diseases. By mitigating the damage caused by reactive oxygen species (ROS), IAA may help preserve cellular function. nih.gov These findings suggest that this compound, by virtue of its core structure, may share similar antioxidant and anti-inflammatory mechanisms, which warrants further investigation in relevant preclinical models.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule. These techniques measure the vibrational frequencies of bonds, which are unique to the types of atoms and the nature of the bonds connecting them.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy would be instrumental in confirming the key functional groups within 2-(5-mercapto-1H-indol-3-yl)acetic acid. The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole (B1671886) ring, the O-H and C=O stretches of the carboxylic acid group, the S-H stretch of the thiol (mercapto) group, C-H stretches of the aromatic ring and methylene (B1212753) group, and various C-C and C-N stretching and bending vibrations that form the indole scaffold. By comparing the positions and intensities of these bands to established correlation charts, a clear fingerprint of the molecule's functional groups can be obtained.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for observing the S-H and C-S stretching vibrations of the mercapto group, as well as the symmetric breathing modes of the indole ring. The combination of both FTIR and Raman spectra would provide a more complete vibrational profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H-NMR) Spectroscopy for Structural Protons

¹H-NMR spectroscopy would reveal the number of different types of protons, their electronic environment, and their connectivity. The spectrum for this compound would be expected to show distinct signals for the N-H proton of the indole, the protons on the aromatic ring, the methylene (CH₂) protons of the acetic acid side chain, and the S-H proton of the mercapto group. The chemical shifts (δ) of these protons, their integration (relative number of protons), and their splitting patterns (multiplicity) due to coupling with neighboring protons would allow for the unambiguous assignment of each proton to its position in the molecular structure.

Carbon (¹³C-NMR) Spectroscopy for Carbon Skeleton Elucidation

¹³C-NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. This would include signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the eight distinct carbons of the 5-mercaptoindole ring system. The chemical shifts of these signals are indicative of the hybridization and electronic environment of each carbon atom, allowing for a complete mapping of the carbon skeleton.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

For a molecule with multiple signals in its 1D NMR spectra, two-dimensional (2D) NMR techniques are essential for confirming the complete structural assignment.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships, showing which protons are adjacent to one another in the structure. This would be crucial for assigning the protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C assignments.

Together, these advanced analytical techniques would provide a comprehensive and unambiguous characterization of the chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Pattern Analysis

The molecular ion peak for the target compound would be expected at an m/z corresponding to its molecular weight. The fragmentation would likely involve the loss of the carboxylic acid group (-COOH) and cleavage of the side chain. A key fragment observed in the mass spectra of many indole-3-acetic acid derivatives is the quinolinium ion at m/z 130, which results from the cleavage of the acetic acid side chain and rearrangement. jabonline.in The presence of the mercapto (-SH) group would also influence the fragmentation, potentially leading to unique sulfur-containing fragment ions.

Hypothetical EI-MS Fragmentation Data

m/z Value Proposed Fragment Identity Significance
207[C10H9NO2S]+• (Molecular Ion)Confirms the molecular weight of the compound.
162[M - COOH]+Loss of the carboxylic acid moiety.
130[C9H8N]+Characteristic quinolinium fragment from the indole core.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation. nih.gov For this compound, ESI-MS would be ideal for accurately determining the molecular weight.

In tandem mass spectrometry (ESI-MS/MS), the protonated or deprotonated molecular ion is selected and subjected to collision-induced dissociation to generate structural fragments. For IAA and its conjugates, a major fragment observed is the quinolinium ion at m/z 130 in positive mode, formed from the precursor [M+H]+ ion. jabonline.innih.gov This transition (e.g., m/z 208 → m/z 130 for the target compound) is often used for selective and sensitive quantification in complex mixtures using techniques like multiple reaction monitoring (MRM). jabonline.inresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This technique can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound (C10H9NO2S), HRMS would be used to confirm that the experimentally measured exact mass matches the theoretical calculated mass, providing strong evidence for the compound's elemental formula.

Theoretical Exact Mass Data

Parameter Value
Molecular Formula C10H9NO2S
Theoretical Monoisotopic Mass 207.03540 u
Technique High-Resolution Mass Spectrometry (HRMS)

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. The experimentally determined percentages are compared with the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values serves as a crucial verification of the sample's purity and elemental composition.

Elemental Composition of this compound

Element Symbol Theoretical Mass Percentage (%)
CarbonC57.95%
HydrogenH4.38%
NitrogenN6.76%
OxygenO15.44%
SulfurS15.47%

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for analyzing indole derivatives. nih.govmdpi.com

In a typical setup, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of an aqueous solution with an organic modifier like methanol (B129727) or acetonitrile (B52724) and an acid (e.g., formic or acetic acid) to ensure proper ionization and peak shape. mdpi.comcsic.es The purity of a sample of this compound can be assessed by injecting a solution into the chromatograph. The appearance of a single, sharp peak at a characteristic retention time would indicate a high degree of purity. The presence of additional peaks would signify impurities. These methods are also used on a preparative scale to isolate the pure compound from a reaction mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of indole derivatives. Reversed-Phase HPLC (RP-HPLC) is the most common modality used for these analyses, leveraging a nonpolar stationary phase and a polar mobile phase. nih.gov

Separation and Detection Principles

For compounds like this compound, separation is typically achieved on a C8 or C18 stationary phase column. nih.gov The retention of the analyte on the column is controlled by the composition of the mobile phase, which usually consists of a mixture of water and an organic solvent such as acetonitrile or methanol, often acidified with acetic acid or phosphoric acid to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.govsielc.com

The indole moiety possesses strong native fluorescence, making fluorescence detection (FLD) an ideal method for sensitive and selective analysis. nih.govnih.gov The excitation and emission wavelengths are typically set around 280 nm and 350 nm, respectively, to maximize the signal from the indole ring structure. nih.govcsic.es This high sensitivity allows for the detection of trace amounts of the compound. nih.gov

The introduction of a polar mercapto (-SH) group at the 5-position of the indole ring is expected to decrease the compound's hydrophobicity compared to indole-3-acetic acid. Consequently, under identical RP-HPLC conditions, this compound would likely exhibit a shorter retention time than its non-thiolated counterpart.

Illustrative HPLC Method Parameters

The following table outlines a hypothetical set of parameters for the analysis of this compound, based on established methods for related indolic compounds. nih.govcsic.es

ParameterCondition
InstrumentationHPLC System with Fluorescence Detector (FLD)
ColumnReversed-Phase C18 (e.g., 4.6 mm x 150 mm, 4.6 µm)
Mobile PhaseGradient elution with Acetonitrile and 0.1% Acetic Acid in Water
Flow Rate1.0 mL/min
Column Temperature35 °C
Injection Volume20 µL
Detection (FLD)Excitation: 280 nm, Emission: 350 nm
Expected Retention Time~11.5 min (Illustrative)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling definitive identification and structural elucidation of volatile and semi-volatile compounds.

Derivatization and Analysis Principles

Due to the low volatility of this compound, which contains both a polar carboxylic acid and a mercapto group, a derivatization step is essential prior to GC-MS analysis. Derivatization converts these polar functional groups into less polar, more volatile derivatives. A common approach involves silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which would convert the acidic protons of the carboxylic acid, the mercapto group, and the indole nitrogen into their corresponding trimethylsilyl (B98337) (TMS) ethers and ester.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column, typically one with a nonpolar stationary phase like 5% phenyl-methylpolysiloxane. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

Fragmentation Pattern

The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the fully silylated molecule. The fragmentation pattern under EI conditions would likely involve characteristic losses. The most prominent fragmentation for indole-3-acetic acid derivatives is the cleavage of the Cα-Cβ bond of the side chain, resulting in a stable quinolinium-like ion. For the target compound, this would produce a major fragment ion corresponding to the silylated 5-mercapto-indole moiety. Other significant fragments would arise from the loss of TMS groups and other parts of the acetic acid side chain. researchgate.netmdpi.com

Illustrative GC-MS Data

The table below presents hypothetical mass spectrometry data for the di-trimethylsilyl derivative of this compound.

m/z (Mass-to-Charge Ratio)Proposed Fragment Identity
353[M]⁺: Molecular ion of the di-TMS derivative
338[M - CH₃]⁺: Loss of a methyl group from a TMS moiety
279[M - Si(CH₃)₃]⁺: Loss of one trimethylsilyl group
204[M - COOTMS]⁺: Fragment from cleavage of the acetic acid side chain
130Indole nucleus fragment

Computational and Theoretical Approaches in Research and Design

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as 2-(5-mercapto-1H-indol-3-yl)acetic acid, might interact with a biological macromolecule, like an enzyme or receptor, at the atomic level.

A primary goal of molecular docking is to forecast the binding affinity, a measure of the strength of the interaction between the ligand and its target. This is typically expressed as a binding energy score, often in kcal/mol, where a more negative value indicates a stronger, more stable interaction. While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to structurally related indole (B1671886) derivatives to identify potential biological targets and predict efficacy.

For instance, docking studies on various indole-based compounds have been performed against a range of enzymes and receptors. These studies reveal that the indole scaffold is a versatile pharmacophore capable of fitting into diverse binding pockets. nih.govresearchgate.net Research on new 3-ethyl-1H-indole derivatives, for example, predicted strong binding affinities to the cyclooxygenase-2 (COX-2) enzyme, with scores ranging from -10.40 to -11.35 kcal/mol, suggesting potent inhibitory activity. ajchem-a.com Similarly, other indole derivatives have been evaluated for their binding to targets like the antimicrobial peptide Btd-2 and human elastase. nih.govthesciencein.org

Table 1: Illustrative Binding Affinities of Indole Derivatives with Various Protein Targets
Indole Derivative Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)
3-Ethyl-1H-indole derivativesCyclooxygenase-2 (COX-2)-10.40 to -11.35 ajchem-a.com
IndolylglyoxylamidesBenzodiazepine Receptor (BzR)Sub-micromolar (nM) Ki values nih.gov
Indole-based carboxamidesEpidermal Growth Factor Receptor (EGFR)IC50 values in the nanomolar (nM) range mdpi.com
Indole-3-carbinolHuman Neutrophil ElastaseAllosteric inhibition nih.gov

This table provides examples from related indole compounds to illustrate the range of binding affinities that can be predicted using molecular docking. Specific values for this compound would require dedicated computational studies.

Beyond predicting if a molecule will bind, docking elucidates how it binds. This involves identifying the binding mode—the specific orientation and conformation of the ligand within the target's active site—and the key intermolecular interactions that stabilize the complex. These interactions are fundamental to the ligand's specificity and activity.

For indole derivatives, several types of interactions are commonly observed:

Hydrogen Bonds: The indole N-H group and the carboxylic acid group of this compound are potent hydrogen bond donors and acceptors. The mercapto group can also participate in hydrogen bonding. These interactions with amino acid residues like arginine, tyrosine, and serine in a protein's active site are often critical for high-affinity binding. ajchem-a.com

Hydrophobic Interactions: The planar indole ring is largely hydrophobic and can form favorable interactions with nonpolar amino acid residues such as valine, leucine, and phenylalanine within the binding pocket. mdpi.com

π-Stacking and π-Cation Interactions: The aromatic indole ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan. It can also participate in π-cation interactions with positively charged residues such as lysine (B10760008) and arginine.

Computational studies on similar molecules have shown that the indole NH often acts as a crucial hydrogen bond donor, and its substitution can lead to a loss of activity. nih.gov The specific substitution pattern on the indole ring dictates the precise binding mode and the compound's affinity for different receptors. nih.gov For this compound, the position of the mercapto group would be a key determinant in its orientation within a binding site, potentially forming unique interactions that could be exploited for rational drug design.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These ab initio and semi-empirical methods provide a detailed understanding of a molecule's geometry, stability, and reactivity from first principles, without the need for experimental data.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

For a molecule like this compound, DFT can be used to predict:

Electronic Structure: This includes the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Spectroscopic Properties: DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman spectra) and electronic transitions (UV-Visible spectra). This is valuable for characterizing the molecule and confirming its structure when compared with experimental data. Studies on indole and imidazole (B134444) derivatives have successfully used DFT with functionals like B3LYP and basis sets such as 6-31G to calculate heats of formation and evaluate relative stability. niscpr.res.in

Aromaticity: The aromatic character of the indole ring can be quantified using DFT-based indices, providing insight into the molecule's stability and reactivity. unicamp.br

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction of a system as a single Slater determinant. While DFT often provides more accurate energy predictions, HF is a robust method, particularly for geometry optimization—the process of finding the lowest energy, most stable three-dimensional arrangement of atoms in a molecule.

For this compound, HF calculations, often in conjunction with various basis sets (e.g., STO-6G, double-zeta), would be used to determine its optimal molecular geometry. scirp.orgscirp.org This optimized structure is the starting point for most other computational analyses, including docking and DFT calculations. Comparative studies on indole-3-acetic acid have shown that both HF and DFT methods can be used effectively for geometry optimization, with the choice often depending on the specific property being investigated. unicamp.br

The electronic behavior and chemical reactivity of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's properties.

HOMO and LUMO: The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, representing the ability to accept an electron. For this compound, the distribution of these orbitals would indicate the most likely sites for electrophilic and nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. nih.gov Conversely, a large gap indicates high stability and low reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

Table 2: Key Reactivity Descriptors Derived from HOMO and LUMO Energies
DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η) (where μ = -χ)A measure of the molecule's ability to act as an electrophile.

These descriptors provide a quantitative framework for predicting the reactivity of this compound in various chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide a detailed understanding of its conformational landscape—the collection of three-dimensional shapes the molecule can adopt—which is critical for its interaction with biological targets.

During an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to compute the trajectory of each atom. By analyzing these trajectories, researchers can identify predominant conformations, the transitions between them, and the flexibility of different regions of the molecule. This information is crucial for understanding how the molecule might present itself to a receptor. For instance, studies on the closely related 1H-indole-3-acetic acid have utilized molecular dynamics to scan its conformational space and identify the most stable structures. researchgate.net

The data below illustrates the type of results obtained from a conformational analysis, showing the relative energies of different rotamers around the Cα-Cβ bond of the acetic acid side chain.

Table 1: Illustrative Conformational Analysis of the Acetic Acid Side Chain This table presents hypothetical data to illustrate typical findings from a conformational analysis.

Conformer ID Dihedral Angle (N-C-Cα-Cβ) Relative Energy (kcal/mol) Population (%)
Conf-1 60° (gauche+) 0.5 30.5
Conf-2 180° (anti) 0.0 54.3

Computational Lead Optimization and Virtual Screening

Computational techniques are pivotal in identifying and refining lead compounds in drug discovery. zenodo.org Starting with a scaffold like this compound, these methods can be used to search for potential biological targets and to systematically modify the molecule to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.govajchem-a.com

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. zenodo.org

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target is known, molecular docking can be employed. In this process, the this compound structure, or derivatives thereof, would be computationally "docked" into the binding site of the target. A scoring function then estimates the binding affinity, allowing thousands or millions of compounds to be ranked. ajchem-a.comresearchgate.net This helps prioritize candidates for experimental testing.

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown but molecules with known activity exist, LBVS methods are used. These include pharmacophore modeling, which defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. This model is then used as a filter to screen compound libraries for molecules that match the pharmacophore.

Table 2: Illustrative Results from a Virtual Screening Campaign This table shows hypothetical results for derivatives of the title compound against a target protein.

Compound ID Modification Docking Score (kcal/mol) Predicted Key Interactions
Lead-001 (Parent Compound) -7.5 H-bond with Ser24; Pi-sulfur with Met80
Deriv-007 5-SH -> 5-SO2NH2 -8.9 H-bond with Ser24, Arg112; Pi-sulfur with Met80
Deriv-015 H at indole-N1 -> CH3 -7.8 H-bond with Ser24; Pi-sulfur with Met80; Hydrophobic contact

Computational Lead Optimization

Once an initial "hit" or "lead" compound is identified, computational methods guide its optimization. This involves making small, rational modifications to the lead structure to enhance its drug-like properties. zenodo.org In silico ADMET profiling can predict properties such as solubility, membrane permeability, metabolic stability, and potential toxicity. ajchem-a.com For example, computational tools can assess whether adding a polar group to the indole ring of this compound might improve its solubility or if modifying the mercapto group could reduce potential metabolic liabilities. This iterative cycle of computational prediction followed by chemical synthesis and experimental testing significantly streamlines the path to a viable drug candidate. researchgate.net

Table 3: Illustrative In Silico ADMET Profile for Lead Optimization This table displays hypothetical predicted properties for modified compounds.

Compound ID Modification Predicted LogP Predicted Aqueous Solubility (mg/L) Predicted hERG Inhibition
Lead-001 (Parent Compound) 2.8 150 High Risk
Opt-001 5-SH -> 5-OH 2.1 350 Low Risk
Opt-002 Add 7-F to indole ring 3.1 120 High Risk

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

While classical methods for the synthesis of indole (B1671886) derivatives are well-established, future research should focus on developing more efficient, sustainable, and scalable synthetic routes to 2-(5-mercapto-1H-indol-3-yl)acetic acid. The current multi-step syntheses often require harsh conditions and generate significant waste. Modern synthetic methodologies could provide more environmentally friendly and cost-effective alternatives.

Key areas for exploration include:

Green Chemistry Approaches: Utilizing greener solvents (e.g., water or ethanol (B145695)/water mixtures), reducing the number of synthetic steps through one-pot reactions, and employing catalytic rather than stoichiometric reagents can significantly improve the sustainability of the synthesis. mdpi.com Microwave-assisted organic synthesis (MAOS) could also be explored to reduce reaction times and improve yields, as has been demonstrated for other heterocyclic compounds. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable safer handling of potentially hazardous reagents and facilitate large-scale production for extensive biological screening.

Late-Stage Functionalization: Research into methods for the direct and selective introduction of a mercapto group onto the indole-3-acetic acid scaffold at a late stage of the synthesis would be highly valuable. This approach could streamline the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. Recent advancements in C-H activation and sulfenylation could be adapted for this purpose. researchgate.net

Table 1: Potential Synthetic Strategies and Their Advantages

Synthetic Strategy Key Advantages Relevant Research Areas
Green Chemistry Reduced environmental impact, lower cost, increased safety. Microwave-assisted synthesis, one-pot cascade reactions. mdpi.com
Flow Chemistry Enhanced safety, scalability, precise reaction control, reproducibility. Microreactor technology, process optimization.

Discovery of New Biological Activities for this compound and its Derivatives

The indole nucleus is a cornerstone in medicinal chemistry, present in numerous drugs and bioactive molecules. mdpi.com Likewise, mercapto-containing heterocycles exhibit a wide range of pharmacological effects. nih.govnih.gov The combination of these two pharmacophores in this compound suggests a high potential for discovering novel biological activities. A systematic investigation into its therapeutic potential is a critical future direction.

Potential therapeutic areas for investigation include:

Antimicrobial and Antiviral Activity: Many sulfur-containing heterocycles and indole derivatives possess antimicrobial properties. researchgate.net The compound and its derivatives should be evaluated for activity against a range of pathogenic bacteria (Gram-positive and Gram-negative) and fungi. researchgate.netresearchgate.net Furthermore, given that some indole-based compounds show promise as HIV fusion inhibitors, exploring antiviral applications is also a logical step. nih.gov

Anti-inflammatory and Analgesic Effects: Certain 5-substituted-2-mercapto-1,3,4-oxadiazoles have demonstrated significant anti-inflammatory and analgesic activities. nih.gov The structural similarity suggests that this compound could be investigated for similar properties, potentially acting on targets like cyclooxygenase (COX) enzymes.

Enzyme Inhibition: The indole acetic acid moiety and the sulfhydryl group could serve as anchor points for binding to the active sites of various enzymes. Future research could explore its potential as an inhibitor of enzymes relevant to disease, such as ectonucleotidases, which are involved in cancer and inflammation. nih.gov

Design and Synthesis of Highly Selective Molecular Probes and Tool Compounds

The inherent reactivity of the thiol group makes this compound an excellent starting material for the design of molecular probes. These tools are essential for studying complex biological systems and elucidating the mechanisms of action of bioactive molecules.

Future research in this area could involve:

Fluorescent Probes: The thiol group can be readily conjugated to fluorophores through thiol-maleimide chemistry or other selective ligation methods. Such probes could be used for fluorescence microscopy to visualize the subcellular localization of the compound or its biological targets.

Biotinylated Probes: Attaching a biotin (B1667282) tag would enable affinity-based pulldown experiments to identify protein binding partners. This is a powerful, unbiased method for target deconvolution.

Photoaffinity Probes: Incorporation of a photoreactive group would allow for covalent cross-linking of the compound to its biological target upon UV irradiation, facilitating unambiguous target identification.

Application of Advanced Omics Technologies in Mechanistic Studies

Should this compound or its derivatives demonstrate significant biological activity, advanced "omics" technologies will be indispensable for elucidating their mechanisms of action. biobide.com These high-throughput techniques provide a global view of cellular processes, offering deep insights into how a compound affects a biological system. frontiersin.orgnih.gov

Table 2: Omics Technologies and Their Application in Mechanistic Studies

Omics Technology Biological Molecules Studied Potential Applications for this compound
Genomics DNA Identifying genetic markers that predict sensitivity or resistance to the compound. biobide.com
Transcriptomics RNA Analyzing changes in gene expression profiles (e.g., using RNA-seq) to identify pathways modulated by the compound. nih.govresearchgate.net
Proteomics Proteins Quantifying changes in protein expression and post-translational modifications to pinpoint specific protein targets and affected pathways. nih.gov

| Metabolomics | Metabolites | Profiling changes in small-molecule metabolites to understand the compound's impact on cellular metabolism. nih.gov |

By integrating data from these multi-omics approaches, researchers can construct a comprehensive picture of the compound's biological effects, identify its primary targets, and uncover potential off-target activities. frontiersin.org

Development of Targeted Delivery Strategies for Preclinical Research

A major challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body with minimal exposure to healthy tissues. Assuming promising bioactivity is discovered for this compound, future research should focus on developing targeted delivery systems.

Potential strategies include:

Prodrug Development: The carboxylic acid or thiol group could be chemically modified to create a prodrug that is inactive until it reaches the target tissue, where it is cleaved by specific enzymes to release the active compound.

Nanoparticle Formulation: Encapsulating the compound within nanoparticles (e.g., liposomes or polymeric nanoparticles) can improve its solubility, stability, and pharmacokinetic profile. These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies or peptides) to direct them to specific cells or tissues.

Conjugation to Targeting Moieties: Covalently linking the compound to molecules that bind to receptors overexpressed on diseased cells (e.g., cancer cells) can enhance its selectivity and potency. nih.gov

Collaborative Research Initiatives in Interdisciplinary Fields

The full potential of this compound can only be realized through collaborative, interdisciplinary research. mdpi.com The complexity of modern drug discovery and chemical biology necessitates the integration of expertise from various fields. Future progress will depend on establishing strong collaborations between:

Synthetic Organic Chemists: To devise novel synthetic routes and generate libraries of derivatives.

Medicinal Chemists: To guide the design of new analogues based on SAR and computational modeling.

Pharmacologists and Biologists: To perform in vitro and in vivo testing and elucidate mechanisms of action.

Computational Biologists and Bioinformaticians: To analyze omics data, model drug-target interactions, and predict compound properties.

Such collaborative efforts will be crucial for accelerating the translation of basic scientific discoveries related to this compound into tangible therapeutic or academic applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-mercapto-1H-indol-3-yl)acetic acid?

  • Methodological Answer : The synthesis of indole-acetic acid derivatives typically involves functionalization at the indole C3 position. For compounds with a thiol (-SH) group, such as this compound, a thiol-disulfide exchange reaction is a viable approach. For example, mercaptoacetic acid can react with a pre-functionalized indole derivative under controlled pH (e.g., pH 7.5) in aqueous conditions, followed by acidification to precipitate the product . Adjustments may be needed to protect the thiol group during synthesis to prevent oxidation.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • FT-IR : The thiol (-SH) group exhibits a characteristic S-H stretch near 2550–2600 cm⁻¹, while the carboxylic acid (-COOH) shows a broad O-H stretch at 2500–3300 cm⁻¹ and C=O stretch at ~1700 cm⁻¹.
  • NMR : 1^1H NMR will show indole protons (e.g., H-2 and H-4) as deshielded signals (~6.8–7.5 ppm). The acetic acid moiety’s methylene protons (CH₂) appear as a singlet near ~3.6–3.8 ppm. The thiol proton (if unoxidized) may appear as a broad peak at ~1.5–2.5 ppm.
  • Mass Spectrometry : ESI-MS can confirm the molecular ion peak (expected m/z for C₁₀H₉NO₂S: 223.03) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The thiol group is prone to oxidation, forming disulfide bonds. Storage under inert gas (e.g., argon) at –20°C in amber vials is recommended. Use reducing agents (e.g., DTT or TCEP) in aqueous buffers during experiments. Purity should be monitored via HPLC (e.g., C18 column, UV detection at 280 nm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from:

  • Purity : Verify purity via HPLC or LC-MS. Impurities like disulfide dimers or oxidized by-products can skew results .
  • Experimental Conditions : Differences in cell lines (e.g., cancer vs. normal), assay pH, or redox environments (affecting thiol stability) must be standardized .
  • Dosage : Perform dose-response curves (e.g., 1–100 µM) to identify optimal activity windows.

Q. What experimental designs are optimal for studying interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Fluorescence Quenching : Monitor changes in intrinsic tryptophan fluorescence of target proteins upon compound binding.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
  • Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict binding modes, focusing on the thiol and carboxylic acid groups’ interactions with active sites .

Q. How can this compound be quantified in complex biological matrices (e.g., plasma or tissue homogenates)?

  • Methodological Answer :

  • LC-MS/MS : Use a reverse-phase column (C18) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions specific to the compound (e.g., m/z 223 → 154 for quantification).
  • Sample Preparation : Deproteinize with cold methanol/acetonitrile (1:3) to minimize matrix effects. Include internal standards (e.g., deuterated analogs) for accuracy .

Q. What strategies mitigate synthetic by-products (e.g., disulfide dimers) during preparation?

  • Methodological Answer :

  • Protecting Groups : Use tert-butylthio (t-BuS) or trityl (Trt) groups during synthesis to prevent disulfide formation. Deprotect with TFA/water post-reaction .
  • Reaction Conditions : Maintain an oxygen-free environment (e.g., nitrogen glovebox) and add antioxidants (e.g., BHT) to the reaction mixture.

Q. How do substituent variations (e.g., -SH vs. -OCH₃) impact biological activity?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs (e.g., 5-methoxy or 5-nitro derivatives) and test against the same biological targets.
  • Thiol Reactivity : The -SH group may enhance metal-binding (e.g., Zn²⁺ in enzymes) or redox activity, while electron-donating groups (e.g., -OCH₃) could alter hydrophobicity or receptor affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.